molecular formula C₂₈H₃₃N₅O₃ B1663284 7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione CAS No. 113418-56-7

7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B1663284
M. Wt: 487.6 g/mol
InChI Key: YNDYDETWRDHMLW-UHFFFAOYSA-N
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Description

7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and addiction.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

One study focused on a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. These compounds were evaluated for their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activity. One compound, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, exhibited antidepressant-like and anxiolytic-like activities in mice tests (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

Another study synthesized and tested new derivatives of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones for their cardiovascular properties. Some compounds showed antiarrhythmic and hypotensive activity and affinity for α1- and α2-adrenoreceptors. One compound was particularly notable for its strong prophylactic antiarrhythmic activity in epinephrine-induced arrhythmia (Chłoń-Rzepa et al., 2011).

Vibrational and Electronic Spectral Investigation

A study on the molecular structure, vibrational, and electronic spectra of a related compound, 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, provided insights into its molecular stability, bond strength, and electronic properties. This investigation used ab initio HF and DFT methods, aiding in the understanding of the physical and chemical properties of these compounds (Prabakaran & Muthu, 2014).

Analgesic Activity

A study developed new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with different terminal moieties and evaluated their analgesic and anti-inflammatory properties. Several compounds displayed significant analgesic activity, surpassing a reference drug in effectiveness (Zygmunt et al., 2015).

Aromatase Inhibitors

Research on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors for estrogen biosynthesis revealed that some derivatives showed stronger inhibition compared to existing treatments. This finding indicates potential applications in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

properties

IUPAC Name

7-[3-(4-benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDYDETWRDHMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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